2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with dichloro groups and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable reagents . The sulfonamide group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves the chlorination of the benzene ring, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes . The sulfonamide group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Sulfonamide Derivatives: Other sulfonamide compounds, such as sulfanilamide, also exhibit enzyme inhibition properties.
Uniqueness
2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to the combination of its dichloro-substituted benzene ring and the imidazo[1,2-a]pyridine moiety, which provides a distinct set of chemical and biological properties . This combination allows for enhanced binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H13Cl2N3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-14-6-9-18(16(21)11-14)27(25,26)23-15-7-4-13(5-8-15)17-12-24-10-2-1-3-19(24)22-17/h1-12,23H |
InChI Key |
NDBYUWHKFAEAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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